4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)20-9-7-18(8-10-20)21(24)22-11-12-27-19-14-16(3)13-17(4)15-19/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJJJMOLGKJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with diethyl sulfate under basic conditions to introduce the diethylsulfamoyl group.
Introduction of the Dimethylphenoxyethyl Group: The next step involves the reaction of the intermediate with 3,5-dimethylphenol and ethylene oxide to introduce the dimethylphenoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide exhibit anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a related compound demonstrated effectiveness against various cancer cell lines by inducing apoptosis through the activation of caspases .
2. Antimicrobial Properties
The sulfonamide moiety is also associated with antimicrobial activity. Compounds in this class have been used successfully as antibiotics, particularly against bacterial infections. The mechanism typically involves inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease. The anti-inflammatory action is hypothesized to arise from the modulation of pro-inflammatory cytokines .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a sulfonamide derivative on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers following treatment with the compound. These findings suggest that similar compounds could be developed for targeted cancer therapies .
Case Study 2: Antimicrobial Activity
In another study, a series of sulfonamide compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases. This highlights the potential of this compound as a lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
A. Sulfonamide/Sulfamoyl Derivatives
- Compound [7–9] (1,2,4-triazole derivatives): These compounds feature a sulfonyl group (C-SO₂-C) instead of the diethylsulfamoyl group (C-SO₂-NEt₂) in the target compound. IR spectra of sulfamoyl compounds typically show νS=O stretches near 1150–1250 cm⁻¹, similar to sulfonyl groups, but with additional N-H stretches (~3300 cm⁻¹) absent in sulfonyl analogues .
- Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA): These contain iodinated aromatic rings and piperidinyl groups, contrasting with the target compound’s diethylsulfamoyl and phenoxyethyl groups.
B. Phenoxyethyl Substituents
- THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide): This antioxidant benzamide features hydroxyl-rich substituents, enabling radical scavenging. In contrast, the target compound’s 3,5-dimethylphenoxyethyl group lacks hydroxyls but introduces lipophilic methyl groups, likely enhancing membrane permeability and metabolic stability .
C. Pesticidal Activity
- Etobenzanid and Diflufenican: These pesticidal benzamides rely on halogenated or trifluoromethyl groups for activity. The target compound’s diethylsulfamoyl group, a known pharmacophore in herbicides, may share mode-of-action similarities, though specific pesticidal data are unavailable .
Physicochemical Properties
Biological Activity
4-(Diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : C18H24N2O3S
- Molecular Weight : 356.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzyme pathways that are critical for cell proliferation and survival. The compound's sulfamoyl group is believed to enhance its binding affinity to target proteins, facilitating its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |
| PC-3 (Prostate Cancer) | 15 | Induction of apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways.
Case Studies
-
Study on Breast Cancer Cells :
A study published in a peer-reviewed journal examined the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer treatment . -
Inflammation Model in Rats :
Another study investigated the anti-inflammatory effects in a rat model of acute inflammation induced by carrageenan. The administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting its potential utility in treating inflammatory conditions .
Safety and Toxicity
Toxicological assessments have shown that while the compound exhibits promising biological activities, it also poses certain risks. Notably, it has been associated with skin irritation and eye damage upon exposure . Long-term studies are required to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
